1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
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Description
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (DCPPCA) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. DCPPCA is a derivative of pyrrole, which is a five-membered heterocyclic aromatic compound. It is a colorless solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DCPPCA has been studied for its potential applications in medicinal chemistry, material science, and biochemistry.
Scientific Research Applications
New Synthesis Methods
1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde and related compounds have been a focus in the development of new synthesis methods for various pyrrole derivatives. For instance, a methodology involving electrophilic alpha,alpha-difluorination and subsequent aromatization has been developed to create new 3-fluorinated pyrroles, indicating the versatility of these compounds in synthetic organic chemistry (Surmont et al., 2009).
Ligands for Metal Complexes
The pyrrole-2-carbaldehyde structure has been used to create ligands for coordination with paramagnetic transition metal ions. One significant application is in the creation of a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior, highlighting the potential of these compounds in materials science and nanotechnology (Giannopoulos et al., 2014).
Chemical Reactions and Transformations
The reactivity of polyfunctionalised pyrroles, including those similar to this compound, is a significant area of research. These compounds can undergo various reactions with secondary amines and nucleophiles, leading to the creation of methylene-substituted pyrroles and other derivatives. This characteristic demonstrates their utility in diverse synthetic pathways (Zaytsev et al., 2005).
Synthesis of Derivatives and Complexes
These pyrrole derivatives have been used to synthesize a wide range of other compounds. For instance, they serve as intermediates in the creation of oxopyrimidines, thiopyrimidines, and various polymers. The broad range of derivative compounds produced from pyrrole-2-carbaldehydes highlights their significance in pharmaceuticals, materials science, and other fields of chemistry (Ladani et al., 2009).
Catalysis Applications
Some pyrrole-based ligands, like those derived from pyrrole-2-carbaldehyde, have been investigated for their role in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. This application showcases their potential in industrial and synthetic processes (Qiao et al., 2011).
properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-4-9(13)6-11(5-8)14-3-1-2-10(14)7-15/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBDQGBCNPLAQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380331 |
Source
|
Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175136-79-5 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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